![molecular formula C9H6BrF3N2 B13645911 5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)
5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine, methyl, and trifluoromethyl groups in this compound makes it particularly interesting for research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new benzimidazole derivative with a different substituent in place of the bromine atom .
科学的研究の応用
5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The bromine and methyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application, but common targets include enzymes and receptors involved in cellular processes .
類似化合物との比較
Similar Compounds
5-bromo-2-(trifluoromethyl)-1H-imidazole: Similar in structure but lacks the methyl group, which affects its chemical properties and reactivity.
4-bromo-2-(trifluoromethyl)aniline: Contains an aniline group instead of a benzimidazole ring, leading to different applications and reactivity.
5-bromo-4-methyl-2-(trifluoromethyl)pyridine:
Uniqueness
5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the combination of its substituents and the benzimidazole core. This combination imparts specific chemical properties, such as high thermal stability, resistance to oxidation, and the ability to participate in a wide range of chemical reactions. These properties make it a valuable compound for research and industrial applications.
特性
分子式 |
C9H6BrF3N2 |
|---|---|
分子量 |
279.06 g/mol |
IUPAC名 |
5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-4-5(10)2-3-6-7(4)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChIキー |
DCIUPEXITNLHEC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1N=C(N2)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13645840.png)

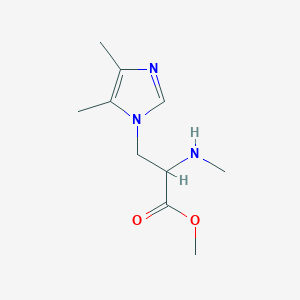
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)

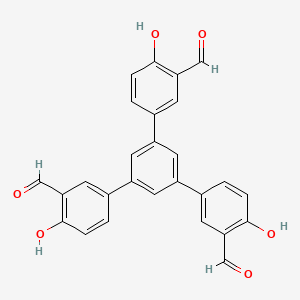

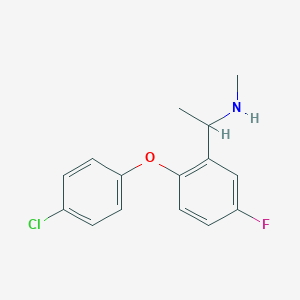
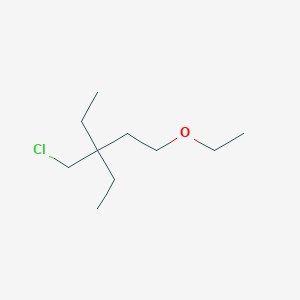
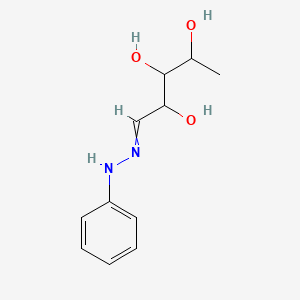
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)

